Crystal Structure Resolution vs. N-Methylated Analog: 2.21 Å vs. 2.70 Å
Quinoxalin-6-ylmethanamine (compound 17, the free base form of the target) co-crystallized with the E. coli thiM TPP riboswitch yields a 2.21 Å resolution structure (PDB 7TZS), whereas the N-methylated analog, N-methyl-1-(quinoxalin-6-yl)methanamine (compound 16), yields a 2.70 Å resolution structure (PDB 7TZR) under comparable crystallization conditions [1]. The 0.49 Å improvement in resolution indicates more ordered electron density for the primary amine fragment, which is critical for reliable placement of the ligand and analysis of specific RNA-ligand interactions. This differential crystallographic behavior demonstrates that the primary amine is not interchangeable with the N-methyl variant in structural studies.
| Evidence Dimension | Co-crystal structure resolution with E. coli thiM TPP riboswitch |
|---|---|
| Target Compound Data | 2.21 Å (PDB 7TZS, compound 17; free base form) |
| Comparator Or Baseline | N-methyl-1-(quinoxalin-6-yl)methanamine (compound 16): 2.70 Å (PDB 7TZR) |
| Quantified Difference | 0.49 Å improvement in resolution for the primary amine |
| Conditions | X-ray diffraction; both structures determined by the same research group using comparable crystallization conditions (vapor diffusion, hanging drop, 291 K) [2] |
Why This Matters
Higher resolution structures enable more accurate ligand pose refinement and binding interaction analysis, directly impacting the quality of structure-activity relationship (SAR) data for medicinal chemistry campaigns.
- [1] RCSB Protein Data Bank. 7TZS (2.21 Å) and 7TZR (2.70 Å): Crystal structures of the E. coli thiM riboswitch in complex with quinoxalin-6-ylmethanamine and N-methyl-1-(quinoxalin-6-yl)methanamine, respectively. Deposited 2022. View Source
- [2] Zeller MJ et al. Proc Natl Acad Sci U S A. 2022;119(20):e2122660119. View Source
